molecular formula C18H19N5OS B12153181 N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153181
M. Wt: 353.4 g/mol
InChI Key: CYYHSUJLMWSLCK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazolylsulfanyl acetamide derivative with a pyridinyl substituent. It shares structural similarities with compounds known to modulate insect odorant receptor co-receptors (Orco), such as VUAA-1 and OLC-12, which are widely used in olfactory research . The compound’s core structure includes a 1,2,4-triazole ring linked to a pyridine moiety and an acetamide group, with variations in substituents influencing its biological activity. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, pharmacological properties, and research applications.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-3-13-4-6-15(7-5-13)20-16(24)12-25-18-22-21-17(23(18)2)14-8-10-19-11-9-14/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

CYYHSUJLMWSLCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides undergo cyclization under basic conditions to form 1,2,4-triazoles. For the target compound, 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is synthesized via:

  • Hydrazine-Carbon Disulfide Reaction : Hydrazine hydrate reacts with carbon disulfide in ethanol to form a dithiocarbazate intermediate.

  • Cyclization with Methylamine : The intermediate is treated with methylamine under reflux, yielding the triazole-thiol.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–85°C)

  • Duration: 6–8 hours

  • Yield: 65–72%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers an alternative for triazole formation, though it is less common for 4,5-disubstituted variants. This method requires:

  • Azide Precursor : 4-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3-azide.

  • Alkyne Component : Propargyl derivatives of acetamide.

Optimization Insights :

  • Catalyst: Cu(I) bromide (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Yield: 55–60%

Sulfanyl-Acetamide Linkage Installation

The sulfanyl (-S-) bridge connects the triazole core to the acetamide moiety. This step involves nucleophilic substitution:

Thiol-Activated Alkylation

  • Deprotonation : The triazole-thiol is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate a thiolate nucleophile.

  • Alkylation with Bromoacetamide : N-(4-Ethylphenyl)-2-bromoacetamide reacts with the thiolate at room temperature.

Critical Parameters :

  • Molar Ratio: 1:1.2 (thiolate:bromoacetamide)

  • Solvent: THF or DCM

  • Duration: 4–6 hours

  • Yield: 70–78%

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction time and improves yield:

  • Yield Increase: 82–85%

  • Time Reduction: 2–3 hours

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.65 (s, 1H, triazole-H), 2.35 (q, 2H, -CH₂CH₃).

    • ¹³C NMR : 168.5 ppm (C=O), 150.2 ppm (triazole-C).

  • IR : 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S).

Chromatographic Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).

  • TLC : Rf = 0.45 (ethyl acetate:hexane = 1:1).

Comparative Analysis of Synthetic Methodologies

The table below evaluates key preparation strategies:

MethodYield (%)Time (h)Cost EfficiencyScalability
Thiosemicarbazide Cyclization728HighModerate
CuAAC6012LowLimited
Ultrasound-Assisted853ModerateHigh

Key Findings :

  • Conventional cyclization balances cost and yield but requires longer durations.

  • Ultrasound-assisted methods enhance efficiency, making them preferable for industrial-scale production.

Challenges and Mitigation Strategies

Low Cyclization Yields

  • Cause : Competing side reactions during triazole formation.

  • Solution : Use of anhydrous solvents and controlled pH (8–9).

Purification Difficulties

  • Cause : Similar polarities of byproducts.

  • Solution : Gradient elution in column chromatography (hexane → ethyl acetate).

Stability of Thiol Intermediates

  • Cause : Oxidation to disulfides.

  • Solution : Conduct reactions under nitrogen atmosphere.

Applications in Drug Development

The compound’s structural features align with bioactive triazole-acetamide derivatives demonstrating:

  • α-Glucosidase Inhibition : IC₅₀ values comparable to acarbose (48.4 µM vs. 750 µM).

  • Antimicrobial Activity : MIC = 8 µg/mL against Staphylococcus aureus.

Ongoing Research :

  • Structure-activity relationship (SAR) studies to optimize substituent effects.

  • Molecular docking simulations to predict binding affinity with therapeutic targets .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Antimicrobial Activity

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has demonstrated promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism of action likely involves disrupting cellular processes in microbial cells.

Anticancer Potential

Research has shown that this compound exhibits anticancer activity against several cancer cell lines. The presence of the triazole ring is particularly significant as triazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. Ongoing studies are focused on elucidating the specific pathways affected by this compound .

Anti-inflammatory Effects

Initial findings suggest that this compound may also possess anti-inflammatory properties. This could be beneficial for treating conditions characterized by chronic inflammation, although further research is needed to confirm these effects and understand the underlying mechanisms.

Structure-Activity Relationship Studies

To optimize the pharmacological profile of this compound, researchers are conducting structure–activity relationship (SAR) studies. By synthesizing analogs with slight modifications in their structure, key features responsible for biological activity can be identified. This approach allows for the enhancement of efficacy and reduction of potential side effects associated with the compound .

Future Research Directions

Future investigations should focus on:

  • Comprehensive Biological Activity Studies : Screening against a wider array of biological targets to fully characterize its therapeutic potential.
  • Physicochemical Properties : Understanding solubility and stability to facilitate pharmaceutical development.
  • Material Science Applications : Exploring electronic and optical properties due to the presence of conjugated systems in its structure.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound’s structure features a 4-ethylphenyl group, a 4-methyl-substituted triazole, and a 4-pyridinyl ring. Minor modifications to these substituents in analogues lead to significant functional differences (Table 1).

Table 1: Structural Comparison of Select Analogues

Compound Name Phenyl Substituent Triazole Substituent Pyridine Position Key Functional Role
Target Compound 4-ethylphenyl 4-methyl 4-pyridinyl Orco agonist (inferred)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 4-ethylphenyl 4-ethyl 3-pyridinyl Orco agonist
OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 4-butylphenyl 4-ethyl 2-pyridinyl Orco antagonist
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methoxyphenyl 4-methyl 4-pyridinyl Uncharacterized
GPR-17 (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 4-isopropylphenyl Complex 4-pyridinyl TRP channel modulator
  • Bulky groups (e.g., butyl in OLC-15) may sterically hinder receptor binding, converting agonist activity to antagonism .
  • Pyridine Position :

    • The 4-pyridinyl group in the target compound and VUAA-3 (vs. 3-pyridinyl in VUAA-1) alters hydrogen-bonding interactions with Orco receptors, affecting activation efficacy .
Tool Compounds in Olfactory Research
  • The target compound and VUAA-1 are used to study Orco-dependent signal transduction in insects, aiding pesticide development .
  • OLC-15’s antagonism helps dissect odorant-receptor interactions in electrophysiological assays .
Limitations in Data Availability
  • While the target compound’s structure is well-characterized, quantitative data on its EC₅₀/IC₅₀ values, solubility, and toxicity are lacking compared to VUAA-1 .

Biological Activity

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of substituted triazoles. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and a thioether group, contributing to its reactivity and interaction with biological targets. The molecular formula is C16H18N4OS, with a molecular weight of approximately 342.4 g/mol. The structural representation is as follows:

\text{N 4 ethylphenyl 2 4 methyl 5 pyridin 4 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial activities. In particular, this compound has shown promising results against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 - 62.5 µg/mL62.5 - 125 µg/mL
Staphylococcus aureus31.25 - 62.5 µg/mL62.5 - 125 µg/mL
Pseudomonas aeruginosa31.25 - 62.5 µg/mL62.5 - 125 µg/mL
Candida albicans31.25 - 62.5 µg/mL62.5 - 125 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The presence of the triazole ring facilitates hydrogen bonding and π–π stacking interactions with amino acid residues in proteins, which may inhibit their function and disrupt cellular processes . Additionally, the thioether group enhances lipophilicity, allowing better membrane penetration.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the Triazole Ring : Reacting appropriate hydrazines with carbonyl compounds.
  • Introduction of the Pyridine Moiety : Using pyridine derivatives in nucleophilic substitution reactions.
  • Thioether Formation : Employing thiols to introduce the sulfanyl group.
  • Final Acetylation : The introduction of the acetamide functionality.

Optimization techniques such as microwave-assisted synthesis can enhance yield and purity .

Case Studies

Several studies have documented the biological efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed significant activity against resistant strains of bacteria and fungi .
  • In Vivo Studies : Animal models have indicated that compounds similar to this compound exhibit reduced infection rates when administered prophylactically against bacterial infections.
  • Structure Activity Relationship (SAR) : Variations in substituents on the sulfur atom have been shown not to significantly alter antimicrobial activity but can affect potency and selectivity .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
1EtOH, reflux, 8h75–8090
2DMF, NaOH, 24h65–7095

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For instance, the pyridinyl protons resonate at δ 8.5–8.7 ppm, while the triazole sulfur environment affects chemical shifts .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% for biological assays) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles. SHELXL software refines diffraction data to determine space groups (e.g., P21_1/c) and hydrogen-bonding networks .

Basic: What initial biological screening assays are recommended for evaluating the bioactivity of this compound?

  • Orco Receptor Activation : Electrophysiological assays (e.g., HEK293 cells expressing insect Orco receptors) to measure agonist activity, as seen in VUAA-1 (EC50_{50} ~3 µM) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .
  • Anti-inflammatory Models : Formalin-induced edema in rats to assess anti-exudative activity at 10 mg/kg, using diclofenac as a control .

Advanced: How can X-ray crystallography and SHELX software resolve the three-dimensional structure and electronic properties?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) generates intensity data. SHELXL refines parameters like occupancy, thermal displacement, and anisotropic effects .
  • Key Outputs :
    • Bond lengths (e.g., C–S bond: 1.78 Å) and angles (e.g., triazole ring planarity).
    • Electron density maps to identify disordered solvent molecules.
  • Case Study : SHELXL refinement reduced R-factor from 0.12 to 0.05 for a triazole analog, confirming sulfur’s role in stabilizing the crystal lattice .

Advanced: What computational modeling approaches predict binding interactions with biological targets like insect Orco receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions between the acetamide moiety and Orco’s hydrophobic pocket (e.g., π-π stacking with pyridinyl groups) .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes. For VUAA-1, MD showed persistent hydrogen bonds with Arg432 and Tyr464 residues .

Advanced: How can researchers address contradictions in bioactivity data across studies?

  • Variable Factors :

    FactorImpact ExampleMitigation Strategy
    Assay ConditionspH-sensitive triazole protonationStandardize buffer (e.g., pH 7.4)
    Microbial StrainsSpecies-dependent MIC variabilityUse ATCC reference strains
    PurityImpurities masking activityHPLC purification (>99%)
  • Case Study : Discrepant IC50_{50} values (2–10 µM) in Orco assays were resolved by controlling DMSO concentration (<1%) to avoid solvent interference .

Advanced: What structure-activity relationship (SAR) insights emerge from modifying substituents?

Q. Table 2: Substituent Effects on Bioactivity

CompoundR-Group ModificationBioactivity Change
VUAA-1 (Target Compound)4-EthylphenylOrco EC50_{50} = 3 µM
OLC-124-IsopropylphenylEC50_{50} = 1.5 µM (↑ potency)
Cyclohexyl Analog (Ev14)Cyclohexyl vs. EthylAltered pharmacokinetic profile
  • Key Insight : Bulky substituents (e.g., isopropyl) enhance receptor affinity, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .

Notes

  • Methodology : Emphasis on peer-reviewed synthesis protocols, crystallography tools (SHELX), and validated bioassays.
  • Data Sources : Experimental parameters from ; structural data from 1, 17; SAR from 14, 15.

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